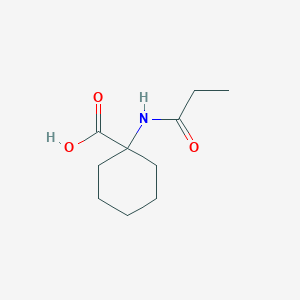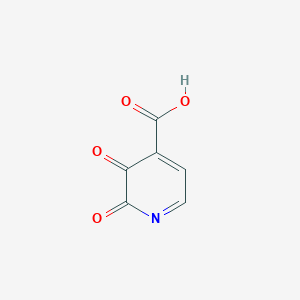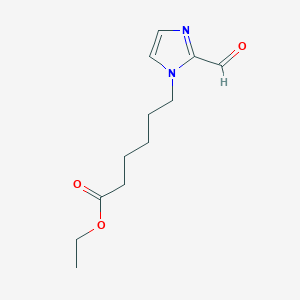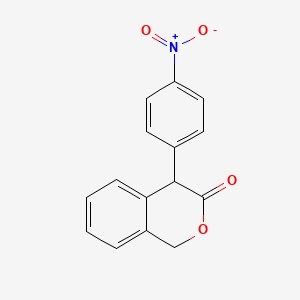![molecular formula C11H22N2O B12066172 (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)
(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The this compound compound is characterized by the presence of a methyl group at the second position and an oxan-4-ylmethyl group attached to the piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpiperazine with oxan-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often involves catalytic processes. One such method is the catalytic cyclization of aminoethylethanolamine or diethylenetriamine using a suitable catalyst. This process is highly selective and efficient, making it suitable for large-scale production . Another method involves the use of a fixed-bed reactor with a Cu–Cr–La/γ-Al2O3 catalyst, which allows for the co-production of piperazine and its derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include m-CPBA for oxidation, LiAlH4 for reduction, and various halogenated compounds for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced piperazine compounds, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to inhibit certain enzymes or receptors, leading to their therapeutic effects. The compound may interact with the epidermal growth factor receptor (EGFR) pathway, which is involved in cell proliferation and survival . By inhibiting EGFR, the compound can potentially exert anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-piperazine: A protected piperazine derivative used in various synthetic applications.
Piperidine derivatives: Compounds containing a six-membered ring with one nitrogen atom, similar to piperazine but with different chemical properties.
Uniqueness
(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxan-4-ylmethyl group enhances its reactivity and potential biological activity compared to other piperazine derivatives .
Eigenschaften
Molekularformel |
C11H22N2O |
|---|---|
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
(2S)-2-methyl-1-(oxan-4-ylmethyl)piperazine |
InChI |
InChI=1S/C11H22N2O/c1-10-8-12-4-5-13(10)9-11-2-6-14-7-3-11/h10-12H,2-9H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
VCAKCHWUEJRITH-JTQLQIEISA-N |
Isomerische SMILES |
C[C@H]1CNCCN1CC2CCOCC2 |
Kanonische SMILES |
CC1CNCCN1CC2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid](/img/structure/B12066101.png)










![Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester](/img/structure/B12066152.png)

